molecular formula C16H12F2O3 B12205521 1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-fluorobenzoate

1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-fluorobenzoate

Cat. No.: B12205521
M. Wt: 290.26 g/mol
InChI Key: ARXUGHRAEUSCOL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-fluorobenzoate is an organic compound that contains fluorine atoms in its structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 1-(4-fluorophenyl)-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-fluorobenzoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzylamine
  • 1-Ethynyl-4-fluorobenzene
  • Methyl 4-fluorobenzoate

Uniqueness

1-(4-Fluorophenyl)-1-oxopropan-2-yl 3-fluorobenzoate is unique due to its dual fluorine substitution, which imparts distinct chemical and physical properties compared to other similar compounds. This dual substitution can enhance its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12F2O3

Molecular Weight

290.26 g/mol

IUPAC Name

[1-(4-fluorophenyl)-1-oxopropan-2-yl] 3-fluorobenzoate

InChI

InChI=1S/C16H12F2O3/c1-10(15(19)11-5-7-13(17)8-6-11)21-16(20)12-3-2-4-14(18)9-12/h2-10H,1H3

InChI Key

ARXUGHRAEUSCOL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)OC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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